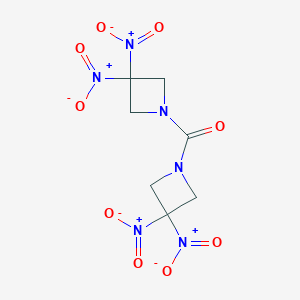
Azetidine, 1,1'-carbonylbis[3,3-dinitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azetidine, 1,1’-carbonylbis[3,3-dinitro- is a highly reactive, nitrogen-containing heterocyclic compound Azetidines are known for their strained four-membered ring structure, which imparts unique chemical properties and reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of azetidine, 1,1’-carbonylbis[3,3-dinitro- typically involves cyclization reactions. One common method is the [3+1] radical cascade cyclization enabled by photo-induced copper catalysis . This method is characterized by double C-H activation and offers operational simplicity, a cheap catalyst, and a broad substrate scope.
Industrial Production Methods
Industrial production methods for azetidines often involve the use of metalated azetidines and practical C(sp3)–H functionalization . These methods are designed to maximize yield and efficiency while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
Azetidine, 1,1’-carbonylbis[3,3-dinitro- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include CF3, CN, sulfonamide, and amide . Reaction conditions often involve the use of catalysts and specific temperature and pressure settings to optimize the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of electron-rich substitutions such as Me, t-Bu, and OMe can lead to the formation of various functionalized azetidines .
科学的研究の応用
Azetidine, 1,1’-carbonylbis[3,3-dinitro- has a wide range of scientific research applications, including:
Chemistry: Used as a raw material, intermediate, and catalyst in organic synthesis.
Biology: Serves as an important active unit in amino acids and alkaloids.
Medicine: Utilized in the development of pharmaceutically active compounds.
Industry: Applied in the synthesis of polymers and other industrial materials.
作用機序
The mechanism of action of azetidine, 1,1’-carbonylbis[3,3-dinitro- involves its highly strained four-membered ring structure, which makes it highly reactive. This reactivity allows it to interact with various molecular targets and pathways, leading to its effects in different applications .
類似化合物との比較
Similar Compounds
Pyrrolidines: These are five-membered nitrogen-containing heterocycles with lower ring strain and reactivity compared to azetidines.
Uniqueness
Azetidine, 1,1’-carbonylbis[3,3-dinitro- is unique due to its balanced ring strain, which provides both stability and reactivity. This makes it an attractive compound for various chemical reactions and applications .
特性
CAS番号 |
211429-18-4 |
|---|---|
分子式 |
C7H8N6O9 |
分子量 |
320.17 g/mol |
IUPAC名 |
bis(3,3-dinitroazetidin-1-yl)methanone |
InChI |
InChI=1S/C7H8N6O9/c14-5(8-1-6(2-8,10(15)16)11(17)18)9-3-7(4-9,12(19)20)13(21)22/h1-4H2 |
InChIキー |
JZOHQYPXISYIFD-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1C(=O)N2CC(C2)([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


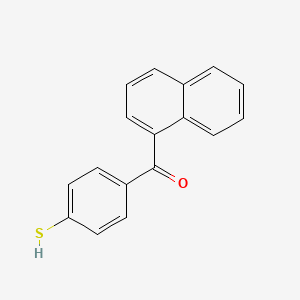
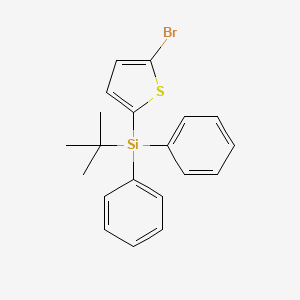
![Benzenesulfonamide, 4-methyl-N-[(1S)-1-methyl-2-oxo-2-phenylethyl]-](/img/structure/B14246654.png)
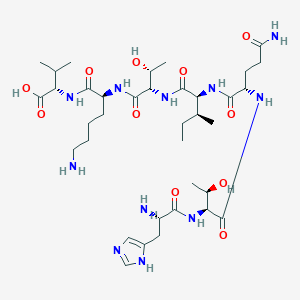
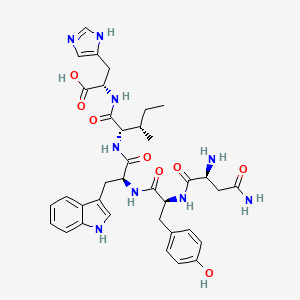

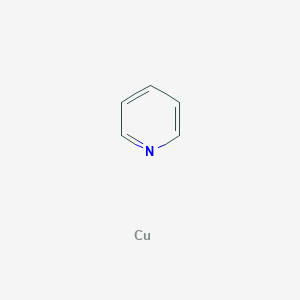

![[2-Acetyloxy-2-[3-(1,2-diacetyloxyethyl)phenyl]ethyl] acetate](/img/structure/B14246681.png)
![(1R)-2-benzyl-1-(2,3-dihydro-1-benzofuran-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B14246683.png)
![[4-(4-Chlorophenoxy)phenyl]phosphonic dichloride](/img/structure/B14246689.png)
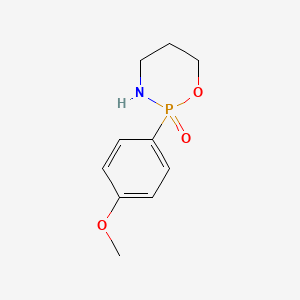

![[1,3]Thiazolo[4,5-G]phthalazine](/img/structure/B14246711.png)
